

# Toxicological Assessment of Daclatasvir Impurity B: An In-Depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Daclatasvir Impurity B*

Cat. No.: *B11930100*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available data. It does not constitute a definitive toxicological assessment for regulatory purposes. A comprehensive evaluation would require access to proprietary data and further experimental studies.

## Introduction

Daclatasvir is a potent, direct-acting antiviral agent against the hepatitis C virus (HCV) nonstructural protein 5A (NS5A). As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of drug development and manufacturing to ensure patient safety. This technical guide provides a comprehensive overview of the toxicological assessment of **Daclatasvir Impurity B**, a known process-related impurity. Due to the limited publicly available experimental toxicological data for this specific impurity, this guide focuses on a risk-based assessment approach using structural analysis, *in silico* predictions, and principles outlined in international regulatory guidelines, such as those from the International Council for Harmonisation (ICH).

**Daclatasvir Impurity B** has the chemical name methyl N-[(2S)-1-[(2S)-2-[5-[4-[2-[(2S)-1-acetylpyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate and is also known as Mono-N-desvalinyl,-N-acetyl Daclatasvir. Its CAS number is 2226541-13-3.<sup>[1]</sup> Understanding the toxicological profile of this impurity is

essential for establishing appropriate control strategies and ensuring the safety of the final drug product.

## Toxicological Risk Assessment Workflow

In the absence of direct experimental data, a structured, risk-based approach is necessary to evaluate the potential toxicity of a pharmaceutical impurity. The following workflow outlines the key steps in this process.

Figure 1: Toxicological Risk Assessment Workflow for Pharmaceutical Impurities

[Click to download full resolution via product page](#)

Figure 1: Toxicological Risk Assessment Workflow for Pharmaceutical Impurities

## Structural and Comparative Analysis

**Daclatasvir Impurity B** is structurally very similar to the parent drug, Daclatasvir. The key difference is the substitution of one of the L-valine methyl carbamate moieties with an N-acetyl group on one of the pyrrolidine rings.

A comparative analysis of the structures of Daclatasvir and Impurity B is crucial for identifying any new potential toxicological concerns introduced by this modification. The core structure of both molecules, which is responsible for the pharmacological activity, remains largely unchanged. Therefore, the general toxicological profile of Impurity B is likely to be similar to that of Daclatasvir. However, the introduction of the N-acetylpyrrolidine group warrants a specific assessment.

## In Silico Toxicological Prediction

In the absence of empirical data, in silico (computational) toxicology provides a valuable tool for predicting the potential toxicity of a chemical based on its structure. Various (Quantitative) Structure-Activity Relationship ((Q)SAR) models are available to predict a range of toxicological endpoints, including genotoxicity, carcinogenicity, and hepatotoxicity.

### 4.1 Genotoxicity Assessment (ICH M7)

The ICH M7 guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. The assessment begins with an in silico analysis for structural alerts that are associated with mutagenicity.

Figure 2: ICH M7 Classification Workflow for Mutagenic Impurities

[Click to download full resolution via product page](#)

Figure 2: ICH M7 Classification Workflow for Mutagenic Impurities

Based on a structural analysis of **Daclatasvir Impurity B**, there are no obvious structural alerts for mutagenicity. The N-acetylpyrrolidine moiety is generally not considered a structural alert for DNA reactivity. However, a formal in silico assessment using validated (Q)SAR software (e.g., Derek Nexus, Sarah Nexus) would be required for a definitive conclusion. In the absence of such alerts from two complementary (Q)SAR models (one expert rule-based and one statistical-based), **Daclatasvir Impurity B** would likely be classified as ICH M7 Class 5, meaning it is considered to have no mutagenic potential.

#### 4.2 Other Toxicological Endpoints

In silico models can also predict other toxicological endpoints. A summary of potential predictions for **Daclatasvir Impurity B**, based on its structure, is presented in the table below. It is important to note that these are predictions and would require experimental verification.

| Toxicological Endpoint                         | In Silico Prediction               | Rationale                                                                                                                                                                                                                                       |
|------------------------------------------------|------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Genotoxicity                                   | Unlikely to be genotoxic           | No clear structural alerts for mutagenicity.                                                                                                                                                                                                    |
| Carcinogenicity                                | Unlikely to be a direct carcinogen | Dependent on the absence of genotoxicity.                                                                                                                                                                                                       |
| Hepatotoxicity                                 | Possible                           | The parent drug, Daclatasvir, is metabolized in the liver and has been associated with rare cases of liver injury, although often in combination with other antiviral agents. <sup>[2]</sup> The impurity may share similar metabolic pathways. |
| Developmental and Reproductive Toxicity (DART) | Insufficient data for prediction   | The parent drug has shown reproductive toxicity in animal studies. A conservative approach would assume the impurity may have similar properties.                                                                                               |

## Toxicology of Structural Analogues

To further support the toxicological assessment, data on structurally related compounds can be reviewed. The key structural feature differentiating Impurity B from Daclatasvir is the N-acetylpyrrolidine moiety.

A search for toxicological data on N-acetylpyrrolidine and related simple structures does not indicate a significant toxicological concern, particularly regarding genotoxicity. For example, N-acetylpyrrolidine itself is not known to be a potent toxicant. However, N-nitrosopyrrolidine, which contains a nitroso group attached to the pyrrolidine nitrogen, is a known genotoxic carcinogen.<sup>[3][4]</sup> The absence of the N-nitroso group in **Daclatasvir Impurity B** is a critical distinction that significantly lowers the concern for genotoxicity.

## Experimental Protocols (Hypothetical)

While no specific experimental data for **Daclatasvir Impurity B** is publicly available, the following are standard experimental protocols that would be used to definitively assess its toxicological profile.

### 6.1 Bacterial Reverse Mutation Assay (Ames Test)

- Purpose: To assess the mutagenic potential of the impurity.
- Methodology: The assay would be conducted using various strains of *Salmonella typhimurium* and *Escherichia coli*, with and without metabolic activation (S9 mix). The impurity would be tested at a range of concentrations. An increase in the number of revertant colonies compared to the negative control would indicate a positive result.

### 6.2 In Vitro Micronucleus Test

- Purpose: To detect chromosomal damage in mammalian cells.
- Methodology: Human peripheral blood lymphocytes or a suitable cell line (e.g., CHO, V79) would be exposed to the impurity at various concentrations, with and without metabolic activation. Cells would be analyzed for the presence of micronuclei, which are indicative of chromosomal breakage or loss.

### 6.3 Repeated-Dose Toxicity Study

- Purpose: To determine the potential target organs of toxicity and to establish a No-Observed-Adverse-Effect Level (NOAEL).
- Methodology: A 28-day repeated-dose oral toxicity study in a rodent species (e.g., rats) would be conducted. The impurity would be administered daily at three or more dose levels. A comprehensive set of endpoints would be evaluated, including clinical observations, body weight, food consumption, clinical pathology, and histopathology of major organs.

## Conclusion and Control Strategy

Based on the available information and a risk-based toxicological assessment, **Daclatasvir Impurity B** is unlikely to be a genotoxic impurity. Its structural similarity to the parent drug, Daclatasvir, suggests that its general toxicological profile would be similar. The key structural modification, the N-acetylpyrrolidine moiety, does not raise significant alerts for novel toxicity.

Therefore, **Daclatasvir Impurity B** would most likely be considered a non-mutagenic impurity and controlled according to the principles of ICH Q3A/B guidelines. The qualification threshold for such an impurity would be based on the maximum daily dose of Daclatasvir. For a drug with a maximum daily dose of up to 2 g/day, the qualification threshold is typically the lesser of 0.15% or 1.0 mg total daily intake.

A definitive toxicological assessment and the establishment of a permitted daily exposure (PDE) would necessitate conducting experimental studies as outlined in the hypothetical protocols. However, for the purpose of quality control in drug manufacturing, controlling this impurity at or below the ICH Q3A/B identification and qualification thresholds is a scientifically sound and protective approach for patient safety.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Daclatasvir Impurity B | C35H41N7O4 | CID 146681200 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
- 2. Daclatasvir - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. N-Nitrosopyrrolidine | C4H8N2O | CID 13591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. In vivo and in vitro genotoxicity of N-nitrosopyrrolidine following UVA irradiation - PMC  
[pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Toxicological Assessment of Daclatasvir Impurity B: An In-Depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b11930100#toxicological-assessment-of-daclatasvir-impurity-b\]](https://www.benchchem.com/product/b11930100#toxicological-assessment-of-daclatasvir-impurity-b)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)